molecular formula C21H27FN6O2 B2917655 8-(4-butylpiperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-99-5

8-(4-butylpiperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2917655
CAS RN: 898437-99-5
M. Wt: 414.485
InChI Key: KEIBPXXRDRBMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-butylpiperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BF-1, is a synthetic compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A series of derivatives similar to "8-(4-butylpiperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" has been synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential pharmacological activities. These studies aim to discover compounds with psychotropic properties, particularly those that might exhibit antidepressant and anxiolytic-like activities. For instance, certain compounds have been found to produce antidepressant-like effects in forced swim tests (FST) and exert anxiolytic-like activity in four-plate tests (FPT) in mice, highlighting their potential as mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands (Chłoń-Rzepa et al., 2013).

Antidepressant and Anxiolytic-like Activity

Certain derivatives of the core structure have shown promising results in preclinical models, indicating potential antidepressant and anxiolytic-like properties. These activities are evaluated through in vivo models such as the forced swim test (FST) and the four-plate test (FPT), with some compounds showing significant reduction in immobility time in FST and displaying anxiolytic-like properties in FPT, suggesting their potential use in treating mood disorders (Partyka et al., 2015).

Anticonvulsant Properties

Research into N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione has indicated anticonvulsant activity in models like the maximum electroshock (MES) seizure test and pentetrazole (sc PTZ) seizure threshold tests. These findings suggest that certain structural modifications to the core compound can lead to significant anticonvulsant properties, offering potential avenues for the development of new antiepileptic drugs (Obniska et al., 2005).

Antiproliferative Activity

Derivatives of "this compound" have also been explored for their antiproliferative activities against various cancer cell lines. The structural optimization and evaluation of these derivatives aim to identify compounds with significant in vitro antitumor potency, potentially leading to the development of new chemotherapeutic agents (Yang et al., 2012).

properties

IUPAC Name

8-(4-butylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-3-4-9-26-10-12-27(13-11-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-7-5-6-8-16(15)22/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIBPXXRDRBMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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